molecular formula C16H12Br2 B14368829 2,7-Bis(bromomethyl)anthracene CAS No. 90253-71-7

2,7-Bis(bromomethyl)anthracene

Katalognummer: B14368829
CAS-Nummer: 90253-71-7
Molekulargewicht: 364.07 g/mol
InChI-Schlüssel: BXAFNVAAFITLEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7-Bis(bromomethyl)anthracene is an organic compound with the molecular formula C16H12Br2 It is a derivative of anthracene, where two bromomethyl groups are substituted at the 2 and 7 positions of the anthracene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,7-Bis(bromomethyl)anthracene can be synthesized through several methods. One common approach involves the bromination of 2,7-dimethylanthracene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,7-Bis(bromomethyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of anthracene derivatives with various functional groups.

    Oxidation: Formation of 2,7-anthracenedicarboxylic acid.

    Reduction: Formation of 2,7-dimethylanthracene.

Wissenschaftliche Forschungsanwendungen

2,7-Bis(bromomethyl)anthracene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,7-Bis(bromomethyl)anthracene exerts its effects is primarily through its ability to generate reactive intermediates. For instance, upon irradiation, it can produce singlet oxygen, a highly reactive form of oxygen that can induce oxidative stress in biological systems. This property is particularly useful in photodynamic therapy, where singlet oxygen can target and destroy cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Dimethylanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.

    9,10-Bis(bromomethyl)anthracene: Substituted at different positions, leading to different reactivity and applications.

    2,7-Bis(bromomethyl)naphthalene: A smaller aromatic system with different electronic properties.

Uniqueness

2,7-Bis(bromomethyl)anthracene is unique due to its specific substitution pattern, which imparts distinct reactivity and photophysical properties. This makes it particularly valuable in the synthesis of complex aromatic compounds and in applications requiring specific photochemical behaviors .

Eigenschaften

CAS-Nummer

90253-71-7

Molekularformel

C16H12Br2

Molekulargewicht

364.07 g/mol

IUPAC-Name

2,7-bis(bromomethyl)anthracene

InChI

InChI=1S/C16H12Br2/c17-9-11-1-3-13-7-14-4-2-12(10-18)6-16(14)8-15(13)5-11/h1-8H,9-10H2

InChI-Schlüssel

BXAFNVAAFITLEC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC3=C(C=C(C=C3)CBr)C=C2C=C1CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.